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Compound of Interest

Compound Name:

Tert-butyl 1,8-

diazaspiro[5.5]undecane-1-

carboxylate

CAS No.: 960294-18-2

Cat. No.: B1326471

Get Quote

For researchers, scientists, and professionals in drug development, understanding the three-

dimensional structure of molecules is paramount for designing effective therapeutics. This

guide delves into the structural analysis of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-
carboxylate and its derivatives, providing a comparative overview based on available data.

While experimental X-ray crystallographic data for the titular compound remains elusive in the

public domain, this report offers a comprehensive comparison of computationally predicted

properties for its isomers and presents experimental data for a related spirocyclic system to

illuminate the analytical techniques.

Comparative Analysis of Computationally Predicted
Properties
In the absence of experimental crystal structures for Tert-butyl 1,8-diazaspiro[5.5]undecane-
1-carboxylate and its isomers, a comparison of their computationally predicted
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physicochemical properties can offer initial insights into their relative characteristics. These

predictions, sourced from publicly available chemical databases, are valuable for preliminary

assessments in drug discovery pipelines.

Property

Tert-butyl 1,8-
diazaspiro[5.5]und
ecane-1-
carboxylate

Tert-butyl 2,9-
diazaspiro[5.5]und
ecane-9-
carboxylate

Tert-butyl 3,9-
diazaspiro[5.5]und
ecane-3-
carboxylate

Molecular Formula C₁₄H₂₆N₂O₂ C₁₄H₂₆N₂O₂ C₁₄H₂₆N₂O₂

Molecular Weight 254.37 g/mol 254.37 g/mol 254.37 g/mol

Topological Polar

Surface Area (TPSA)
32.55 Å² 41.57 Å² 41.57 Å²

Predicted LogP 2.50 2.39 2.39

Hydrogen Bond Donor

Count
1 1 1

Hydrogen Bond

Acceptor Count
3 3 3

Rotatable Bond Count 1 1 1

Data sourced from publicly available chemical databases. These values are computationally

predicted and have not been experimentally verified.

Illustrative X-ray Crystallography of a Related Spiro
Compound
To provide a tangible example of the insights gained from X-ray crystallography, we present the

experimental data for a related spirocyclic compound, 3,9-Di-tert-butyl-2,4,8,10-

tetraoxaspiro[5.5]undecane. This data showcases the precise structural information that can be

obtained through single-crystal X-ray diffraction.
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Crystallographic Parameter
3,9-Di-tert-butyl-2,4,8,10-
tetraoxaspiro[5.5]undecane

Crystal System Monoclinic

Space Group C2/c

Unit Cell Dimensions a = 26.726(4) Å

b = 5.7894(8) Å

c = 11.2635(15) Å

α = 90°

β = 113.846(4)°

γ = 90°

Volume 1594.0(4) Å³

Z 4

This detailed structural information is critical for understanding molecular packing,

intermolecular interactions, and the precise conformation of the molecule in the solid state.

Experimental Protocols
General Protocol for Single-Crystal X-ray Diffraction
The following outlines a typical procedure for the structural determination of a crystalline

compound:

Crystal Growth: Suitable single crystals of the target compound are grown. Common

methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated

solution.

Crystal Mounting: A high-quality single crystal is selected under a microscope and mounted

on a goniometer head.

Data Collection: The crystal is placed in an X-ray diffractometer. X-rays are directed at the

crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically
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collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal

structure, which involves determining the positions of the atoms in the unit cell. The initial

model is then refined to improve the fit between the calculated and observed diffraction data.

Data Analysis and Visualization: The final refined structure provides precise information on

bond lengths, bond angles, torsion angles, and intermolecular interactions. This data is often

visualized using specialized software.

Visualizing the Research Workflow
The process of characterizing a novel compound from synthesis to structural analysis can be

visualized as a logical workflow.
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General Workflow for Synthesis and Structural Analysis

Synthesis and Purification

Characterization

Data Analysis and Application

Starting Materials
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Purification (e.g., Chromatography)

Spectroscopic Analysis
(NMR, IR, MS)Single Crystal Growth

Structure-Activity Relationship (SAR) Studies

X-ray Diffraction

Structure Solution and Refinement

Structural Analysis
(Bond Lengths, Angles)

Computational Modeling
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To cite this document: BenchChem. [Navigating the Structural Landscape of
Diazaspiro[5.5]undecane Derivatives: A Comparative Guide]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1326471/docs#navigating-the-
structural-landscape-of-diazaspiro-5-5-undecane-derivatives-a-comparative-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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